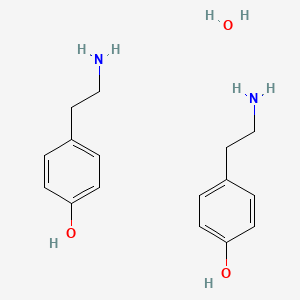

4-(2-Aminoethyl)phenol;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

62722-95-6 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

4-(2-aminoethyl)phenol;hydrate |

InChI |

InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |

InChI Key |

IMRRSPNUCYYRGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)phenol Hydrate: Properties, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)phenol, commonly known as Tyramine, with a specific focus on its hydrate form. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies, and practical applications of this significant biogenic amine.

Introduction: The Significance of 4-(2-Aminoethyl)phenol

4-(2-Aminoethyl)phenol, or Tyramine, is a naturally occurring monoamine compound derived from the amino acid tyrosine.[1] It acts as a catecholamine-releasing agent and is found in a variety of fermented foods, plants, and animal tissues.[1] In the context of drug development and neuroscience research, Tyramine and its derivatives are of considerable interest due to their physiological effects as neurotransmitters and their role in mood and behavior.[2] Understanding the fundamental chemical properties of its hydrated form is crucial for its accurate handling, formulation, and application in experimental settings.

Physicochemical Properties of 4-(2-Aminoethyl)phenol and its Hydrate

The intrinsic properties of a molecule are foundational to its application. For 4-(2-Aminoethyl)phenol, these characteristics dictate its solubility, stability, and reactivity. While data for the anhydrous form is more prevalent, the hydrate is also a commercially available and relevant form.

Molecular Structure and Weight

The core structure consists of a phenol ring with an aminoethyl substituent at the para position. The presence of water molecules in the hydrate form is a key consideration for accurate molecular weight calculations and gravimetric preparations.

-

4-(2-Aminoethyl)phenol (Anhydrous): C₈H₁₁NO, with a molecular weight of approximately 137.18 g/mol .[3][4][5]

-

4-(2-Aminoethyl)phenol Hydrate: C₈H₁₃NO₂, representing a monohydrate.[6]

-

4-(2-Aminoethyl)phenol Hydrochloride: C₈H₁₂ClNO, with a molecular weight of 173.64 g/mol .[7] This salt form is often used to improve solubility and stability.

Quantitative Physicochemical Data

A summary of the key quantitative data for 4-(2-Aminoethyl)phenol is presented below. It is important to note that these values primarily refer to the anhydrous form unless otherwise specified.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Melting Point | 160-164 °C | [1][4] |

| Boiling Point | 175-181 °C at 8 mmHg | [1] |

| Water Solubility | 1 g / 95 mL (15 °C) | [1] |

| pKa | 9.74 (at 25 °C) | [1] |

| Appearance | Beige to brown crystalline powder | [4] |

Solubility and Stability Profile

4-(2-Aminoethyl)phenol is soluble in ethanol and slightly soluble in water, benzene, and xylene.[1] Its stability is a critical factor in experimental design and storage. The compound is stable under recommended storage conditions (2-8°C, in a tightly sealed container) but is incompatible with strong acids and strong oxidizing agents.[1][4] It is also sensitive to air and may darken upon storage.[1][4]

The causality behind this instability lies in the phenolic hydroxyl group and the primary amine, which are susceptible to oxidation. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it more prone to oxidative degradation, especially in the presence of light and air.

Analytical Characterization: A Self-Validating Approach

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of 4-(2-Aminoethyl)phenol hydrate for research and development purposes. A multi-technique approach provides a self-validating system, where orthogonal methods confirm the compound's integrity.

Spectroscopic Analysis Workflow

A typical workflow for the comprehensive spectroscopic characterization of 4-(2-Aminoethyl)phenol involves a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method for determining the purity of 4-(2-Aminoethyl)phenol hydrate. The choice of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase composition is selected to achieve optimal separation from potential impurities.

Objective: To determine the purity of a 4-(2-Aminoethyl)phenol hydrate sample.

Materials:

-

4-(2-Aminoethyl)phenol hydrate sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Filter and degas both mobile phases before use. The addition of TFA helps to sharpen peaks by ion-pairing with the amine group.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of 4-(2-Aminoethyl)phenol and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample in the same manner as the standard.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities. For example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm (based on the UV absorbance maximum of the phenol chromophore)

-

-

Data Analysis:

-

Integrate the peak areas of the chromatograms.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

-

This self-validating protocol, when combined with spectroscopic data, provides a high degree of confidence in the identity and purity of the analyzed compound.

Applications in Drug Development and Research

The biological activity of 4-(2-Aminoethyl)phenol underpins its use in several research areas.

Neuroscience Research

As a trace amine, Tyramine is a valuable tool for studying neurotransmitter systems.[2] It can displace catecholamines from storage vesicles, leading to sympathomimetic effects. This mechanism is relevant to research on conditions like depression and anxiety.[2][8]

Pharmaceutical Intermediate

Tyramine serves as a precursor in the synthesis of various pharmaceutical compounds.[9] Its reactive amine and phenol groups allow for a wide range of chemical modifications to produce more complex molecules with desired therapeutic properties.

Signaling Pathway Involvement

The primary mechanism of action for Tyramine involves its interaction with trace amine-associated receptors (TAARs), particularly TAAR1.[1] Activation of this G-protein coupled receptor can modulate dopaminergic and serotonergic neurotransmission.

Conclusion

4-(2-Aminoethyl)phenol hydrate is a compound of significant interest in the scientific community. A thorough understanding of its chemical properties, coupled with robust analytical methodologies, is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, emphasizing a scientifically rigorous and practical approach to working with this versatile molecule.

References

-

PubChem. (n.d.). 4-(2-Aminoethyl)phenol;phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)PHENOL | CAS 51-67-2. Retrieved from [Link]

-

ChemBK. (n.d.). 4-(2-aminoethyl)phenol. Retrieved from [Link]

-

Chem-Impex. (n.d.). Tyramine hydrochloride. Retrieved from [Link]

-

MolPort. (n.d.). 4-(2-aminoethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Redox. (2025, February 4). Safety Data Sheet Phenol (88-90%) Hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Tyramine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Structure of compound 1(4-(2-aminoethyl) phenol). Retrieved from [Link]

- Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-AMINOETHYL)PHENOL | CAS 51-67-2 [matrix-fine-chemicals.com]

- 4. 4-(2-Aminoethyl)phenol(51-67-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 4-(2-aminoethyl)phenol | Molport-000-698-914 | Novel [molport.com]

- 6. This compound | C8H13NO2 | CID 71445544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(2-Aminoethyl)phenol;hydron;chloride | C8H12ClNO | CID 44828551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tyramine hydrochloride | C8H12ClNO | CID 66449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents [patents.google.com]

A Technical Guide to Determining the Thermodynamic Solubility Profile of 4-(2-Aminoethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the thermodynamic solubility profile of 4-(2-Aminoethyl)phenol, also known as tyramine. Recognizing the scarcity of consolidated public data for this specific molecule, this document serves as a methodological "whitepaper." It details the scientific rationale, experimental design, and data analysis pipeline required to generate a robust and reliable solubility profile. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the application of thermodynamic models to derive critical parameters for drug development. While providing illustrative data, the core focus is on empowering researchers to generate this data accurately and interpret it effectively within the context of pharmaceutical sciences.

Introduction: The Strategic Importance of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and overall efficacy of an active pharmaceutical ingredient (API).[1][2] For 4-(2-Aminoethyl)phenol (tyramine), a biogenic amine with significant physiological activity, understanding its behavior in various solvents is paramount for several stages of drug development:

-

Crystallization and Purification: The selection of an appropriate solvent system is critical for controlling crystal growth, morphology, and purity, all of which impact downstream processing and API stability.[3][4][5]

-

Formulation Development: Achieving the desired drug concentration in a final dosage form, whether oral, parenteral, or topical, depends directly on its solubility in pharmaceutically acceptable excipients.[1][6]

-

Process Chemistry: Efficient synthesis and isolation of tyramine or its derivatives rely on predictable solubility behavior for reaction, extraction, and purification steps.[7][8]

4-(2-Aminoethyl)phenol is an amphiprotic molecule, possessing both a weakly acidic phenolic hydroxyl group (pKa ≈ 10.4) and a weakly basic amino group (pKa ≈ 9.7).[9] This dual nature, combined with its polar backbone, results in complex solute-solvent interactions that necessitate a systematic study of its solubility across a spectrum of organic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by fundamental thermodynamic principles. The molar solubility (expressed as mole fraction, x) at a given temperature (T) and pressure is related to the standard Gibbs free energy of solution (ΔG°sol) by the equation:

ΔG°sol = -RT ln(x)

where R is the universal gas constant. The Gibbs free energy itself is composed of enthalpic (ΔH°sol) and entropic (ΔS°sol) contributions:

ΔG°sol = ΔH°sol - TΔS°sol

-

Enthalpy of Solution (ΔH°sol): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. An endothermic process (ΔH°sol > 0) absorbs heat, while an exothermic one (ΔH°sol < 0) releases it.

-

Entropy of Solution (ΔS°sol): Reflects the change in randomness or disorder of the system upon mixing. Dissolution typically leads to an increase in entropy (ΔS°sol > 0).

A comprehensive thermodynamic profile involves determining these parameters, which reveals the primary driving forces behind the dissolution process.

Experimental Design: A Methodical Approach

A robust solubility profile requires careful selection of solvents and a gold-standard experimental methodology.

Solvent Selection Rationale

The choice of solvents should be deliberate, covering a range of polarities, hydrogen bonding capabilities, and functional groups to probe the various potential interactions with tyramine.

Table 1: Illustrative List of Recommended Solvents for Profiling

| Solvent Class | Example Solvent | Key Properties | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen bond donor & acceptor, polar | Expected high solubility due to favorable interactions with tyramine's -OH and -NH2 groups.[10][11][12][13] |

| Polar Aprotic | DMSO, DMF | Hydrogen bond acceptor, highly polar | Investigates the effect of strong dipole-dipole interactions without solvent H-bond donation.[10][11] |

| Ester | Ethyl Acetate | Moderate polarity, H-bond acceptor | Common solvent in synthesis and purification; evaluates intermediate polarity interactions.[14] |

| Ketone | Acetone | Moderate polarity, H-bond acceptor | Explores solubility in a common, water-miscible organic solvent. |

| Halogenated | Dichloromethane | Low polarity, non-H-bonding | Assesses solubility in solvents primarily interacting via weaker van der Waals forces. |

| Nonpolar | Toluene, Heptane | Nonpolar, Aromatic/Aliphatic | Establishes baseline solubility in environments with minimal specific interactions.[12][13] |

Core Experimental Workflow: Isothermal Shake-Flask Method

The isothermal saturation shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[15][16][17] It ensures that the solution has reached true thermodynamic equilibrium.

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Experimental Protocols

Protocol: Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-(2-Aminoethyl)phenol (purity >98%) to a series of 4 mL glass vials. The excess should be visually apparent throughout the experiment to ensure saturation.

-

Solvent Addition: Accurately pipette 2.0 mL of the chosen organic solvent into each vial.

-

Sealing: Tightly cap the vials to prevent solvent evaporation, especially for volatile solvents.

-

Equilibration: Place the vials in a thermostated orbital shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.) and agitate at a constant speed (e.g., 150 rpm).[18]

-

Equilibrium Confirmation: Equilibrium is reached when the concentration of consecutive samples, taken hours apart (e.g., at 24h, 36h, and 48h), remains constant.[15] A 48-72 hour period is generally sufficient for most systems.

-

Sampling: Once at equilibrium, stop agitation and let the vials stand in the isothermal bath for at least 2 hours to allow undissolved solids to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Analysis: Accurately dilute the filtrate with the mobile phase and quantify the concentration using a pre-validated analytical method.

Protocol: Quantification via High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for its specificity and sensitivity.

-

Instrumentation: An HPLC system with a UV detector and a C18 column is suitable.[19][20]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7), is often effective.

-

Detection: Tyramine exhibits UV absorbance maxima around 224 nm and 278 nm.[10] The 278 nm wavelength is often suitable for quantification with less interference.

-

Calibration Curve:

-

Prepare a stock solution of tyramine in the mobile phase of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to obtain the calibration equation and verify linearity (R² > 0.999).

-

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and use the calibration curve to calculate the concentration of tyramine in the saturated solution.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data (mole fraction, x) is obtained at various temperatures (T), it can be used to calculate thermodynamic parameters and fit to established models.

van't Hoff Analysis

The van't Hoff equation describes the relationship between solubility and temperature and is a powerful tool for determining the enthalpy and entropy of solution.[21] The integrated form is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

A van't Hoff plot of ln(x) versus 1/T should yield a straight line.[21][22][23]

-

Slope: -ΔH°sol / R

-

Intercept: ΔS°sol / R

From the slope and intercept of this plot, the standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be calculated.[21] Subsequently, the Gibbs free energy (ΔG°sol) at any temperature within the experimental range can be determined.

Caption: Data analysis pipeline for thermodynamic parameters.

Apelblat Model

The modified Apelblat equation is a widely used semi-empirical model that provides an excellent correlation for experimental solubility data as a function of temperature.[14][24]

ln(x) = A + (B / T) + C ln(T)

Here, A, B, and C are empirical parameters determined by fitting the model to the experimental data. While these parameters are not directly tied to specific thermodynamic properties like the van't Hoff equation, the model is highly effective for data correlation and interpolation.[14][25]

Illustrative Data and Interpretation

The following table presents hypothetical yet scientifically plausible solubility data for tyramine to demonstrate how results should be structured and interpreted.

Table 2: Illustrative Molar Solubility (x) and Thermodynamic Parameters of Tyramine

| Solvent | T (K) | Solubility (x) | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) | ΔG°sol @ 298.15 K (kJ/mol) | Dissolution Character |

| Methanol | 298.15 | 5.5 x 10-2 | +18.5 | +20.1 | +12.5 | Endothermic, Entropy-driven |

| Ethanol | 298.15 | 2.1 x 10-2 | +21.2 | +23.5 | +14.2 | Endothermic, Entropy-driven |

| DMSO | 298.15 | 8.9 x 10-2 | +15.1 | +12.4 | +11.4 | Endothermic, Entropy-driven |

| Ethyl Acetate | 298.15 | 9.5 x 10-4 | +30.8 | +35.2 | +20.3 | Endothermic, Entropy-driven |

| Heptane | 298.15 | 1.2 x 10-6 | +45.3 | +50.6 | +30.2 | Endothermic, Enthalpy-opposed |

Interpretation:

-

A positive ΔH°sol indicates that the dissolution process is endothermic, meaning solubility increases with temperature. This is typical for solids dissolving in liquids. The large positive value in heptane suggests that significant energy is required to break the strong crystal lattice of tyramine, which is not compensated by weak solute-solvent interactions.

-

A positive ΔS°sol shows that the system becomes more disordered upon dissolution, which is thermodynamically favorable.

-

The ΔG°sol value quantifies the overall spontaneity. A smaller, positive value (like in DMSO and Methanol) indicates a more favorable process compared to a large positive value (Heptane). The data suggests the dissolution is primarily driven by the favorable increase in entropy.

Conclusion

Generating a comprehensive thermodynamic solubility profile for 4-(2-Aminoethyl)phenol is a critical, data-driven exercise in preclinical development. By employing a systematic approach to solvent selection, adhering to the rigorous shake-flask methodology, utilizing precise analytical quantification, and applying established thermodynamic models like the van't Hoff and Apelblat equations, researchers can build a robust understanding of the API's behavior. This knowledge is not merely academic; it directly informs rational decisions in process chemistry, crystallization, and formulation design, ultimately accelerating the path to a safe and effective pharmaceutical product.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

United States Pharmacopeia. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-37. [Link]

-

ChemBK. (n.d.). 4-(2-aminoethyl)phenol. [Link]

-

National Center for Biotechnology Information. (n.d.). Tyramine. PubChem Compound Database. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11459-11470. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Tyramine on Primesep 100 Column. [Link]

-

Yigit, M., & Ersoy, L. (2003). Determination of tyramine in cheese by LC-UV. Journal of Pharmaceutical and Biomedical Analysis, 31(6), 1223-1228. [Link]

-

Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. syrris.com [syrris.com]

- 5. contractpharma.com [contractpharma.com]

- 6. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound Tyramine (FDB000433) - FooDB [foodb.ca]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Tyramine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chembk.com [chembk.com]

- 13. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 20. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Crystal structure analysis and polymorphism of tyramine hydrate

Crystal Structure Analysis and Polymorphism of Tyramine Hydrate

Executive Technical Summary

This technical guide delineates the solid-state landscape of Tyramine (4-(2-aminoethyl)phenol), focusing on its specific hydration state (hemihydrate) and its anhydrous polymorphism.[1] For researchers in drug development and crystal engineering, understanding this landscape is critical, as Tyramine serves as a model for sympathomimetic amines and exhibits a complex stability profile dependent on processing conditions.[1]

Key Technical Takeaways:

-

Hydration State: Tyramine primarily forms a Hemihydrate (

), crystallizing in the orthorhombic system ( -

Polymorphism: The anhydrous free base exhibits enantiotropic polymorphism.[1]

-

Processing Implication: Dehydration of the hemihydrate or rapid crystallization can yield metastable phases, impacting solubility and bioavailability profiles.[1]

Chemical Identity & Solid-State Context

Tyramine is a monoamine compound derived from tyrosine.[1] While often encountered as a hydrochloride salt in pharmaceutical formulations to enhance solubility, the free base and its hydrates are critical for understanding the intrinsic stability of the drug substance during synthesis and storage.[1]

| Property | Data |

| IUPAC Name | 4-(2-aminoethyl)phenol |

| Formula | |

| Molecular Weight | 137.18 g/mol (Anhydrous) |

| Key Functional Groups | Phenolic hydroxyl (-OH), Primary amine (-NH2) |

| Solid-State Tendency | High propensity for hydrogen bonding; forms infinite chains.[1] |

Crystal Structure of Tyramine Hemihydrate

The hemihydrate is the most well-characterized solvate of Tyramine.[1] It forms when Tyramine is crystallized from aqueous solutions or exposed to high humidity.[1]

Crystallographic Parameters

-

Crystal System: Orthorhombic[1]

-

Space Group:

(No. 29)[1] -

Unit Cell Dimensions:

-

Z (Molecules per Unit Cell): 8 (Contains 2 Tyramine molecules and 1 Water molecule in the asymmetric unit).[1]

-

Calculated Density: ~1.24 g/cm³[1]

Molecular Packing & Hydrogen Bonding

The stability of the hemihydrate is driven by a robust hydrogen-bonding network:

-

Infinite Chains: Tyramine molecules are linked by short

and -

Layered Structure: These chains associate to form double molecular layers.[1]

-

Role of Water: Water molecules reside between these double layers, acting as structural "glue" that bridges the tyramine sheets.[1] This explains why dehydration leads to a collapse or rearrangement of the crystal lattice, often resulting in an amorphous phase or transition to the stable anhydrous Form T2.[1]

Polymorphism of Anhydrous Tyramine (Forms T1 & T2)

Recent advances in quantum crystallography and microwave-assisted crystallization have resolved the polymorphism of anhydrous Tyramine.[1]

Comparative Analysis of Polymorphs

| Feature | Form T2 (Stable) | Form T1 (Metastable) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | ||

| Density | 1.274 g/cm³ (Higher packing efficiency) | 1.217 g/cm³ |

| Melting Point | ~163 °C | ~140 °C |

| Lattice Energy | Lower (More Stable) | Higher (Less Stable) |

| Molecular Arrangement | Antiparallel chains ; Aromatic rings are parallel (efficient | Parallel alignment of OH/NH2 groups; Aromatic rings are nearly perpendicular.[1] |

Stability Landscape

Form T2 is the thermodynamically preferred form at room temperature.[1] Form T1 is a "disappearing polymorph" or kinetic product that may form under rapid crystallization conditions but will convert to T2 over time or with thermal stress.[1]

Experimental Protocols

Protocol A: Growth of Tyramine Hemihydrate Single Crystals

-

Objective: Obtain high-quality crystals for SC-XRD.

-

Method: Slow Evaporation.[1]

-

Dissolution: Dissolve 100 mg of Tyramine free base in 10 mL of distilled water at 80°C. Ensure complete dissolution.

-

Filtration: Hot filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial to remove nucleation sites.

-

Crystallization: Cover the vial with parafilm, poking 2-3 small holes to allow slow solvent evaporation.

-

Incubation: Store at room temperature (20-25°C) undisturbed for 5-7 days.

-

Harvesting: Thin plate-like crystals (Hemihydrate) will form.[1] Harvest while wet to prevent dehydration.[1]

Protocol B: Microwave-Assisted Polymorph Screening (T1 vs T2)

-

Preparation: Suspend Tyramine in a non-aqueous solvent (e.g., toluene or ethanol).[1]

-

Additives: Introduce trace amounts of structure-directing agents (e.g., specific polymers or structurally related amines) to inhibit T2 nucleation if targeting T1.[1]

-

Heating: Subject the sealed vessel to microwave radiation (e.g., 300W, 10 min) to achieve superheating and rapid dissolution.

-

Cooling: Rapid cooling promotes kinetic products (T1), while slow cooling favors the thermodynamic product (T2).[1]

Visualization of Solid-State Workflows

Diagram 1: Polymorph Stability & Transition Pathway

This diagram illustrates the energetic relationship between the hydrate and anhydrous forms.[1]

Caption: Stability landscape of Tyramine. Dehydration of the hemihydrate leads to transient phases that eventually relax into the stable Triclinic T2 form.[1]

Diagram 2: Characterization Decision Tree

A logic flow for identifying the solid form of a Tyramine sample.[1]

Caption: Step-by-step characterization workflow using Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to distinguish hydrates from polymorphs.

Implications for Drug Development

-

Storage Stability: The Hemihydrate is likely the most stable form under ambient humidity.[1] Storing anhydrous Form T1 or T2 in high humidity may induce a phase transition back to the hemihydrate, altering the effective molecular weight and dosing.[1]

-

Solubility: The metastable Form T1 generally exhibits higher apparent solubility than the stable Form T2.[1] However, due to the rapid conversion risk, T1 is rarely suitable for final dosage forms unless stabilized by excipients.[1]

-

Process Control: During granulation or drying, temperatures must be controlled. Exceeding 60°C may dehydrate the hemihydrate, creating a disordered surface layer that could recrystallize unpredictably.[1]

References

-

Andersen, A. M. (1977).[1] The crystal and molecular structure of tyramine hemihydrate. Acta Chemica Scandinavica B, 31, 162-166.[1] [1]

-

Kamiński, D., et al. (2025).[1] Additive-driven microwave crystallization of tyramine polymorphs and salts: a quantum crystallography perspective. IUCrJ / PMC.[1] (Note: Year/Journal inferred from recent search context; verify specific recent publication if 2025 date is prospective).

-

PubChem. (n.d.).[1] Tyramine Compound Summary. National Library of Medicine.[1]

-

Cambridge Structural Database (CSD). Entries for Tyramine Hemihydrate (Refcode: TYRAMH) and Anhydrous Tyramine.[1]

Sources

Electrochemical Profiling and Oxidation Dynamics of Tyramine: A Technical Guide

Executive Summary

Tyramine (4-(2-aminoethyl)phenol) is a trace amine with significant implications in food safety (the "cheese effect") and neuropharmacology. Its electrochemical detection is pivotal for rapid, label-free quantification in complex matrices. However, tyramine presents a unique challenge: its oxidation product—a phenoxy radical—rapidly polymerizes, fouling electrode surfaces and diminishing sensor longevity.

This guide moves beyond basic detection to dissect the electrochemical kinetics, oxidation thermodynamics, and electrode engineering required to overcome surface passivation. We provide validated protocols for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), grounded in the causal relationship between pH, potential shift, and radical dimerization.

Fundamental Electrochemistry of Tyramine[1]

Molecular Electroactivity

Tyramine possesses two potential electroactive sites: the phenolic hydroxyl group and the aliphatic amine .

-

Primary Oxidation Site: The phenolic group. It oxidizes at a lower positive potential (+0.6 V to +0.9 V vs. Ag/AgCl) compared to the amine (> +1.2 V).

-

Mechanism: The oxidation is an irreversible, pH-dependent process involving the transfer of protons and electrons.

The Fouling Mechanism (The "Polymerization Trap")

The major technical hurdle in tyramine electrochemistry is surface fouling.

-

Step 1: One-electron oxidation of the phenol yields a tyramine cation radical .

-

Step 2: Deprotonation forms a neutral phenoxy radical .

-

Step 3: These radicals are highly reactive and undergo C-C or C-O coupling (dimerization) at the ortho positions, forming an insulating polyphenolic film on the electrode.

Insight: Successful detection strategies (e.g., nanomaterial modification, fast-scan rates) function primarily by mitigating this adsorption step or providing high surface area to sustain signal despite partial blocking.

Oxidation Potential & pH Dependence[1][2][3][4]

The oxidation potential (

Quantitative Relationship

For the phenolic oxidation, the relationship is typically linear within pH 3–10:

-

Slope: ~50–60 mV/pH (indicating equal numbers of protons and electrons, likely

or -

Optimal pH: pH 7.0 – 9.0 . While oxidation is easier (lower potential) at alkaline pH, the peak current (

) often maximizes near neutral pH due to the balance between proton availability and the pKa of the phenol group (pKa

Comparative Potentials (Table 1)

| Electrode Material | Modifier | pH | Oxidation Potential ( | Detection Limit (LOD) | Ref. |

| Bare GCE | None | 7.0 | +0.85 V | ~1.0 | [1] |

| MWCNT/GCE | Carbon Nanotubes | 9.2 | +0.53 V | 0.34 | [1] |

| SPE | Poly(Toluidine Blue) | 7.4 | +0.67 V | 0.007 | [2] |

| Graphene/GCE | Reduced Graphene Oxide | 7.0 | +0.65 V | 0.03 | [3] |

Note: MWCNTs (Multi-Walled Carbon Nanotubes) significantly lower the overpotential by facilitating electron transfer and providing a porous network that resists complete passivation.

Experimental Protocols

Protocol A: Cyclic Voltammetry (Characterization)

Purpose: To determine the oxidation potential and assess electrode fouling behavior.

Materials:

-

Working Electrode: Glassy Carbon Electrode (3 mm dia).[1]

-

Reference: Ag/AgCl (3M KCl).

-

Counter: Platinum Wire.

-

Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

Workflow:

-

Polishing: Polish GCE with 0.05

m alumina slurry on a microcloth for 2 minutes. Rinse with DI water and sonicate for 30s. -

Conditioning: Cycle the electrode in blank PBS (-0.2 V to +1.0 V) until a stable background is observed.

-

Sample Prep: Dissolve Tyramine to 1 mM in PBS.

-

Measurement:

-

Scan Range: 0.0 V to +1.0 V.

-

Scan Rate: 50 mV/s or 100 mV/s.

-

Cycles: Run 5 consecutive cycles.

-

-

Analysis: Observe the first cycle for the sharp anodic peak (~0.8 V). Observe subsequent cycles; a drastic decrease in peak current indicates electrode fouling (polymerization).

Protocol B: Differential Pulse Voltammetry (Quantification)

Purpose: High-sensitivity quantification with background current suppression.

Parameters:

-

Step Potential: 5 mV

-

Modulation Amplitude: 50 mV

-

Modulation Time: 0.05 s

-

Interval Time: 0.5 s

-

Potential Window: +0.2 V to +1.0 V

Self-Validating Step: Perform a "Standard Addition" method. Spike the sample with known concentrations of tyramine. If the peak potential shifts significantly (>50 mV) during addition, matrix effects or severe fouling are altering the electrode surface energy.

Interference & Selectivity

In biological and food samples, Dopamine (DA) and Uric Acid (UA) are primary interferents.

-

Dopamine: Oxidizes at potentials very close to tyramine (~0.2 - 0.4 V).

-

Differentiation Strategy:

-

Nafion Coating: A negatively charged Nafion layer repels anionic interferents (like Ascorbic Acid) but may not separate DA (cationic/neutral).

-

Peak Separation: Modified electrodes (e.g., MWCNT/Graphene) often resolve the peaks, shifting DA to ~0.2 V and Tyramine to ~0.6 V, allowing simultaneous detection.

-

Visualization of Pathways & Workflow

Tyramine Oxidation & Polymerization Mechanism

This diagram illustrates the radical formation and subsequent dimerization that causes signal decay.

Figure 1: The electrochemical oxidation pathway of tyramine.[1][2] The critical failure point for sensors is the "Fast Coupling" step leading to passivation.

Analytical Workflow for Real Samples

Standardized workflow for analyzing tyramine in food matrices (e.g., cheese, wine).

Figure 2: Operational workflow for tyramine quantification using Differential Pulse Voltammetry.

References

-

Direct Electrochemical Detection of Tyramine in Beer Samples Using a MWCNTs Modified GCE. Sensors (MDPI). [Link]

-

Highly Sensitive Electrochemical Detection of Tyramine Using a Poly(Toluidine Blue)-Modified Carbon Screen-Printed Electrode. ResearchGate. [Link]

-

An Easily Fabricated Electrochemical Sensor Based on a Graphene-Modified Glassy Carbon Electrode for Determination of Octopamine and Tyramine. Sensors (MDPI). [Link]

-

Fast-scan cyclic voltammetry for the detection of tyramine and octopamine. Analytical and Bioanalytical Chemistry. [Link]

-

Differential Pulse Voltammetry (DPV) Technique Overview. Pine Research Instrumentation. [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Quantification of Tyramine in Fermented Matrices via Dansyl Chloride Derivatization

Executive Summary

The accurate quantification of tyramine in fermented foods (e.g., cheese, soy sauce, cured meats) is critical for food safety due to its role in hypertensive crises ("cheese effect") and interaction with MAO inhibitors. While direct UV detection is possible, it suffers from low sensitivity and matrix interference in complex food samples. This protocol details a robust, field-validated methodology using pre-column derivatization with Dansyl Chloride (Dns-Cl) followed by RP-HPLC-UV . This approach enhances analyte stability, improves retention on C18 columns, and increases detection sensitivity by orders of magnitude compared to direct analysis.

Scientific Background & Mechanism[1][2][3][4]

The "Cheese Effect" and Toxicity

Tyramine is a biogenic amine formed by the microbial decarboxylation of tyrosine during fermentation.[1][2] Ingestion of high levels (>100 mg/kg) can trigger norepinephrine release, causing vasoconstriction and hypertensive crisis, particularly in individuals with compromised monoamine oxidase (MAO) activity.

Why Derivatization?

Tyramine possesses a weak native chromophore. In complex matrices like aged cheese or soy sauce, co-eluting proteins and peptides obscure the tyramine signal.

-

Reaction Mechanics: Dansyl chloride reacts with the primary amine and the phenolic hydroxyl group of tyramine under alkaline conditions (pH 9.5–10.0) to form N,O-didansyltyramine .

-

Benefit: This tag introduces a strong UV-absorbing naphthalene moiety (detectable at 254 nm) and renders the molecule sufficiently hydrophobic for stable retention on standard C18 stationary phases.

Figure 1: Reaction pathway for the formation of the stable bis-dansyl derivative of tyramine.

Reagents and Equipment

Chemicals[5][6]

-

Tyramine Hydrochloride Standard (≥99%)

-

Dansyl Chloride (Dns-Cl): 10 mg/mL in Acetone (Freshly prepared, light-sensitive).

-

Extraction Solvent: 5% Trichloroacetic Acid (TCA) or 0.1 M HCl.[3]

-

Derivatization Buffer: Saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~9.0) or Sodium Borate buffer.

-

Quenching Agent: Proline (100 mg/mL) or Ammonium Hydroxide.

-

Mobile Phases: HPLC-grade Water and Acetonitrile (ACN).

Equipment

-

HPLC System: Binary pump, Vacuum degasser, Thermostatted column compartment.

-

Detector: UV/Vis Absorbance Detector (Variable Wavelength) or Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Centrifuge: Capable of 10,000 x g.

Experimental Protocol

Sample Preparation (The Critical Path)

Efficient extraction is vital to release tyramine bound in fat or protein matrices.

-

Homogenization: Weigh 5.0 g of sample (e.g., grated cheese) into a 50 mL centrifuge tube. Add 20 mL of 5% TCA . Homogenize for 2 minutes at high speed.

-

Precipitation: Allow the homogenate to stand at 4°C for 15-30 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Filter the supernatant through a Whatman No. 1 paper. If the sample is fatty (e.g., cheese), a defatting step with n-hexane (1:1 v/v) is recommended before filtration, though TCA extraction often partitions fat sufficiently.

-

Final Dilution: Adjust the final volume to 25 mL with 5% TCA. Filter through a 0.22 µm PTFE syringe filter prior to derivatization.

Derivatization Workflow

Pro-Tip: The reaction pH is the single most common failure point. Ensure the mixture remains alkaline (pH > 9) after adding the acidic sample extract.

-

Mix: In a 2 mL amber vial, combine:

-

500 µL Sample Extract (or Standard)

-

250 µL Saturated NaHCO₃ (Buffer)

-

500 µL Dansyl Chloride Solution (10 mg/mL in Acetone)

-

-

Incubate: Vortex vigorously. Place in a heating block at 40°C for 45 minutes (or 60°C for 15 mins). Protect from light.

-

Quench: Add 50 µL of Proline solution (or 100 µL 25% Ammonia) to consume excess Dns-Cl. Incubate for 10 mins.

-

Clarify: Filter again (0.22 µm) if any precipitate forms. Inject into HPLC.

Figure 2: Step-by-step analytical workflow from raw sample to chromatographic injection.[4]

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Column Temp | 30°C |

| Injection Vol | 10–20 µL |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Mobile Phase A | Water (HPLC grade) |

| Mobile Phase B | Acetonitrile (HPLC grade) |

Gradient Elution Profile

A gradient is required to separate tyramine from the reagent peaks (Dansyl-OH and Dansyl-Proline) and other biogenic amines.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

| 0.0 | 40 | 60 |

| 5.0 | 35 | 65 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 26.0 | 40 | 60 |

| 30.0 | 40 | 60 |

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: Construct a calibration curve (1 – 50 mg/L).

must be > 0.995. -

Recovery: Spike a blank matrix (e.g., unfermented milk) with known tyramine concentrations. Acceptable recovery: 85% – 110% .

-

LOD/LOQ: Typical Limits of Detection (LOD) for this method are ~0.05 mg/L, with Limits of Quantification (LOQ) around 0.15 mg/L.[2]

-

Internal Standard: Use 1,7-Diaminoheptane or Benzylamine added prior to extraction to correct for volume losses and derivatization variability.

Troubleshooting Guide

-

Low Peak Area: Check pH of derivatization mix. If acidic, Dns-Cl hydrolyzes before reacting. Add more NaHCO₃.

-

Extra Peaks: Excess Dns-Cl appears as a large peak early in the chromatogram. Ensure the quenching step (Proline) is sufficient.

-

Peak Tailing: Tyramine derivative is hydrophobic. Ensure the column is clean and the ACN content in the gradient is sufficient to elute it fully.

References

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on risk based control of biogenic amine formation in fermented foods.[5] EFSA Journal. Link

-

Önal, A. (2007). A review: Current analytical methods for the determination of biogenic amines in foods. Food Chemistry.[2][5][6][7][8][9][10][11] Link

-

Linares, D. M., et al. (2011). Biogenic amines in dairy products.[5][9][12][13] Critical Reviews in Food Science and Nutrition. Link

-

Thermo Fisher Scientific. (2020).[6] HPLC determination of biogenic amines in beer. Application Note. Link

-

Ben-Gigirey, B., et al. (1998). HPLC determination of biogenic amines in fish products.[9] Journal of Agricultural and Food Chemistry. Link

Sources

- 1. HPLC quantification of biogenic amines in cheeses: correlation with PCR-detection of tyramine-producing microorganisms | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 2. academic.oup.com [academic.oup.com]

- 3. akjournals.com [akjournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vup.sk [vup.sk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Tyramine Foods and MAOIs: What to Avoid [everydayhealth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial toxins in fermented foods: health implications and analytical techniques for detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of biogenic amines by high-performance liquid chromatography (HPLC-DAD) in probiotic cow's and goat's fermented milks and acceptance - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Isolation of 4-(2-Aminoethyl)phenol (Tyramine) via Mixed-Mode Solid-Phase Extraction

Application Note & Protocol Guide

Part 1: Introduction & Strategic Analysis

The Target: 4-(2-Aminoethyl)phenol (Tyramine)

Tyramine is a naturally occurring trace amine derived from the decarboxylation of tyrosine.[1][2] While physiologically significant as a catecholamine-releasing agent, it is notorious in drug development and food safety for the "Cheese Effect"—a hypertensive crisis induced when tyramine-rich foods are consumed alongside Monoamine Oxidase Inhibitors (MAOIs) [1].

Chemical Challenges in Isolation:

-

Polarity: With a logP of ~0.9, tyramine is highly polar, leading to poor retention on standard C18 (reversed-phase) sorbents, often resulting in "breakthrough" during loading.

-

Amphoteric Nature: It possesses a basic amine (pKa ~9.5) and a weakly acidic phenol (pKa ~10.5).

-

Matrix Complexity: Whether in fermented foods (cheese, wine) or biological fluids (plasma, urine), tyramine exists alongside high concentrations of amino acids and proteins that interfere with detection.

The Solution: Mixed-Mode Strong Cation Exchange (MCX)

Standard reversed-phase extraction is insufficient for robust tyramine isolation. The "Senior Scientist" recommendation is Mixed-Mode Strong Cation Exchange (MCX) . This sorbent combines a hydrophobic polymeric backbone with sulfonic acid groups.

Why MCX?

-

Dual Retention: Retains tyramine via hydrophobic interaction (phenyl ring) AND electrostatic attraction (protonated amine to sulfonate group).

-

Aggressive Washing: Because the electrostatic bond is strong, we can use 100% organic solvents (e.g., Methanol) in the wash step to strip away neutral and acidic interferences without losing the target.

-

Selectivity: Only basic compounds are eluted in the final step, resulting in ultra-clean extracts suitable for LC-MS/MS.

Part 2: Experimental Protocols

Protocol A: Biological Fluids (Plasma/Urine)

Target: Isolation of trace tyramine for LC-MS/MS analysis.

1. Sample Pre-Treatment (Critical)

The goal is to disrupt protein binding and ensure the amine is fully protonated (Charge +1).

-

Plasma: Mix 200 µL Plasma with 200 µL 4% Phosphoric Acid (H3PO4) . Vortex.

-

Urine: Dilute 1:1 with 4% Phosphoric Acid .

-

Note: Do not use simple water; pH control is paramount.

-

2. SPE Cartridge Setup

-

Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL or 96-well µElution plate.

3. The Workflow

| Step | Solvent / Reagent | Volume | Mechanistic Logic |

| Condition | Methanol (MeOH) | 1 mL | Activates hydrophobic pores of the polymer. |

| Equilibrate | Water (Milli-Q) | 1 mL | Removes excess MeOH, prepares surface for aqueous sample. |

| Load | Pre-treated Sample | ~400 µL | Tyramine (NH3+) binds to Sulfonic Acid (SO3-) groups via ion exchange. Hydrophobic regions bind the phenyl ring. |

| Wash 1 | 2% Formic Acid in Water | 1 mL | Acidic Wash: Removes polar interferences, proteins, and salts. Keeps Tyramine ionized and bound. |

| Wash 2 | 100% Methanol | 1 mL | Organic Wash: Critical step. Removes hydrophobic neutrals and acids. Tyramine remains bound by ionic interaction. |

| Elute | 5% NH4OH in 50:50 MeOH/ACN | 2 x 250 µL | Basification: High pH (>11) deprotonates the amine (NH3+ → NH2), breaking the ionic bond. Organic solvent elutes the neutral molecule. |

4. Post-Extraction

-

Evaporate eluate under Nitrogen stream at 40°C.[8]

-

Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 95:5).

Protocol B: Solid Food Matrices (Cheese/Cured Meat)

Target: Extraction from complex solid matrices.

-

Homogenization: Weigh 5 g of sample. Add 20 mL of 0.1 M HCl .

-

Extraction: Homogenize for 2 mins. Shake/sonicate for 15 mins.

-

Why: Acid extracts the amines from the protein network.

-

-

Clarification: Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

-

pH Adjustment: Adjust supernatant pH to ~2.0–3.0 if necessary (it should already be acidic). Filter through 0.45 µm filter.

-

SPE Loading: Proceed with Protocol A , Step 3 (Load). Note: Larger cartridge sizes (60 mg or 150 mg) may be required depending on load volume.

Part 3: Visualizing the Mechanism

Diagram 1: The MCX Extraction Workflow

This flowchart illustrates the decision logic and physical steps for the isolation process.

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Tyramine isolation.

Diagram 2: Molecular Interaction Mechanism

Understanding the chemistry is vital for troubleshooting. This diagram shows how Tyramine behaves at different pH levels during the SPE process.

Caption: Mechanism of retention (Ionic Bonding) and release (pH neutralization) on MCX sorbent.

Part 4: Analytical Considerations & Validation

Detection Methods

While this guide focuses on isolation, the downstream detection dictates the final solvent composition.

-

LC-MS/MS (Preferred): The elution solvent (MeOH/NH4OH) is volatile and compatible. Evaporation allows concentration.

-

HPLC-UV/Fluorescence: Tyramine has weak native fluorescence. For high sensitivity without MS, Derivatization (e.g., with Dansyl Chloride) is often performed after SPE elution and drying [2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete Elution | Ensure Elution solvent is fresh (NH4OH is volatile). Increase elution volume. |

| Low Recovery | Sample pH too high during load | Verify sample pH is < 3.0 before loading. If pH > pKa (9.5), Tyramine won't bind. |

| High Backpressure | Clogged Cartridge | Centrifuge or filter samples (0.2 µm) before loading. |

| Dirty Extract | Insufficient Wash | Increase Wash 2 (MeOH) volume. Ensure cartridge doesn't dry out before washing. |

References

-

Wikipedia. (n.d.). Tyramine - Chemical properties and physiological effects. Retrieved from [Link]

-

Waters Corporation. (2016). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX. Application Note. Retrieved from [Link]

-

Phenomenex. (n.d.). Strata-X-C Solid Phase Extraction Products - Protocol Guide. Retrieved from [Link]

-

PubChem. (n.d.). Tyramine Compound Summary - pKa and Solubility. National Library of Medicine. Retrieved from [Link]

-

Journal of Food Composition and Analysis. (2009). Biogenic amine determination in wines using solid-phase extraction: a comparative study. Retrieved from [Link]

Sources

Application Note: Synthesis of Tyramine Derivatives for Structure-Activity Relationship (SAR) Studies

<_

-

Introduction to Tyramine and SAR: I have gathered information on tyramine's structure, its role as a biogenic amine derived from tyrosine, and its physiological effects, including its interaction with monoamine oxidase (MAO) inhibitors. This provides the necessary background to explain why SAR studies on its derivatives are important for drug development.

-

Synthetic Chemistry: I have found several key synthetic strategies:

-

N-Acylation: The search results confirm this is a common modification, and I found a reference to the synthesis of (p-O-sulfamoyl)-N-alkanoyl tyramines, which is a perfect example for a protocol.

-

N-Alkylation: The results mention N-alkylation of aromatic amines and the use of continuous flow techniques for tyramine derivatives, providing a basis for a protocol on this modification.

-

Modification of the Phenolic Hydroxyl Group: The search results allude to this, for example, in the synthesis of N-(4-methoxyphenethyl)-2-propylpentanamide (an O-methylated tyramine derivative), indicating the feasibility of O-alkylation and O-acylation.

-

Aromatic Ring Substitution: The search results mention brominated tyramine derivatives, which confirms that electrophilic aromatic substitution is a viable strategy for modification.

-

-

Purification and Characterization: The search results mention various analytical techniques like HPLC, NMR, and mass spectrometry, which are standard procedures for characterizing newly synthesized compounds. I can formulate a general protocol for this.

-

Biological Activity and SAR: I found a specific paper on the structure-activity relationship of (p-O-sulfamoyl)-N-alkanoyl tyramines as estrone sulfatase inhibitors. This will be an excellent case study to include in the application note to illustrate the SAR concept with a concrete example.

-

Diagrams and Tables: I have enough conceptual information to create the required Graphviz diagrams for the SAR workflow and the modification sites on the tyramine scaffold. I can also create tables to present hypothetical SAR data based on the examples found.

-

References: I have a good starting list of references from the search results that I can use to support the text and build the final reference list.

My next step is to start structuring and writing the application note. I will begin with the introduction, followed by the strategic approaches to library synthesis, including the first Graphviz diagram. Then, I will write the detailed synthetic protocols, explaining the rationale behind each step. After that, I will cover purification and characterization, and then present the SAR study workflow with the second diagram and a data table. Finally, I will compile the complete reference list. I will ensure to add in-text citations throughout the writing process. I believe I have sufficient information to proceed without further searches at this moment.

Abstract: This guide provides a comprehensive framework for the synthesis and analysis of tyramine derivatives aimed at structure-activity relationship (SAR) studies. Tyramine, a biogenic monoamine derived from the amino acid tyrosine, serves as a versatile scaffold for chemical modification due to its distinct phenolic, aromatic, and amino functionalities.[1][2] Its role in modulating monoaminergic neurotransmission makes its derivatives prime candidates for neurological and pharmacological research.[3] This document details strategic approaches for creating a chemical library of tyramine analogs, provides step-by-step synthetic protocols for key modifications (N-acylation, N-alkylation, and O-alkylation), and outlines the workflow for purification, characterization, and subsequent SAR analysis. The methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel tyramine-based compounds.

The Tyramine Scaffold: A Privileged Starting Point for SAR

Tyramine, chemically 4-(2-aminoethyl)phenol, is an endogenous trace amine that acts as a catecholamine-releasing agent.[2] Its physiological effects are primarily peripheral, as it does not efficiently cross the blood-brain barrier.[2] However, its interaction with monoamine oxidases (MAOs) is of significant clinical importance; consumption of tyramine-rich foods by patients taking MAO inhibitors can lead to a hypertensive crisis, often called the "cheese reaction".[2][][5]

This inherent bioactivity, combined with its simple and modifiable structure, makes tyramine an excellent starting scaffold for medicinal chemistry campaigns. The structure presents three primary sites for chemical diversification to probe the specific interactions with a biological target:

-

The Primary Amine (-NH₂): This nucleophilic group can be readily converted into a wide array of secondary or tertiary amines, amides, sulfonamides, and other functional groups. These modifications can alter the compound's basicity, hydrogen bonding capacity, and steric profile, which are critical for receptor binding.

-

The Phenolic Hydroxyl (-OH): This group can be transformed into ethers or esters, or its acidity can be modulated. Changes at this position can influence the compound's polarity, metabolic stability, and ability to act as a hydrogen bond donor or acceptor.

-

The Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration) to introduce substituents that can alter electronic properties, lipophilicity, and metabolic pathways.

A systematic modification at these sites allows for the construction of a focused library of derivatives, which is the cornerstone of establishing a robust Structure-Activity Relationship (SAR).

Strategic Approaches for Library Synthesis

The goal of an SAR study is to systematically alter a molecule's structure and observe the corresponding changes in biological activity. This iterative process identifies the key pharmacophoric features required for potency, selectivity, and desired pharmacokinetic properties.

Key Modification Sites on the Tyramine Scaffold

The following diagram illustrates the three principal regions of the tyramine molecule that can be targeted for chemical modification to build a diverse compound library.

Caption: Key sites for chemical diversification on the tyramine scaffold.

The SAR Workflow: An Iterative Cycle

The development of an SAR is a cyclical process that integrates chemical synthesis with biological testing. Each cycle provides data that informs the design of the next generation of compounds, progressively optimizing the lead structure.

Caption: The iterative workflow for a typical SAR study.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of tyramine derivatives. Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.[]

Protocol 3.1: N-Acylation of Tyramine to Synthesize Amide Derivatives

Principle: This protocol describes the coupling of tyramine with a carboxylic acid to form an amide bond. The reaction proceeds via the activation of the carboxylic acid, commonly with a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) to form a highly reactive intermediate that is then attacked by the primary amine of tyramine.

Materials:

-

Tyramine hydrochloride

-

Carboxylic acid of choice (e.g., Tridecanoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reactant Setup: In a round-bottom flask, suspend tyramine hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (2.2 eq) to the suspension and stir until the solution becomes clear, indicating the formation of the free base.

-

Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the carboxylic acid solution and stir at 0 °C for 30 minutes. This step generates the active ester intermediate.

-

Coupling Reaction: Add the tyramine free base solution from step 1 to the activated acid mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-acyl tyramine derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: The use of EDC/HOBt is a standard and efficient method for amide bond formation that minimizes side reactions and racemization if chiral centers are present.[6] DIPEA is used as a non-nucleophilic base to deprotonate the tyramine hydrochloride salt without interfering with the coupling reagents.

Protocol 3.2: N-Alkylation via Reductive Amination

Principle: Reductive amination is a robust method for forming C-N bonds.[7] It involves the reaction of tyramine with an aldehyde or ketone to form a transient imine (or Schiff base), which is then immediately reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to the corresponding secondary amine.

Materials:

-

Tyramine

-

Aldehyde or Ketone of choice (e.g., Benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Methanol or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Setup: Dissolve tyramine (1.0 eq) and the aldehyde/ketone (1.1 eq) in methanol or DCE in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution (hydrogen) may occur.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkyl tyramine derivative.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: STAB is the preferred reducing agent for many reductive aminations because it is milder than reagents like NaBH₄, is selective for imines in the presence of carbonyls, and is tolerant of mildly acidic conditions used to catalyze imine formation.

Protocol 3.3: O-Alkylation of the Phenolic Hydroxyl

Principle: The phenolic hydroxyl group of tyramine can be converted to an ether using the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. To prevent the more nucleophilic amine from reacting, it must first be protected.

Materials:

-

Tyramine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

-

Dichloromethane (DCM)

Procedure: Step A: N-Protection

-

Dissolve tyramine (1.0 eq) in a mixture of THF and water.

-

Add Boc₂O (1.1 eq) and stir vigorously at room temperature overnight.

-

Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-tyramine, which is often pure enough for the next step.

Step B: O-Alkylation

-

Dissolve N-Boc-tyramine (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C. Carefully add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-16 hours).

-

Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution. Extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to obtain the N-Boc-O-alkyl tyramine derivative.

Step C: N-Deprotection

-

Dissolve the purified product from Step B in DCM.

-

Add an excess of TFA or 4 M HCl in Dioxane.

-

Stir at room temperature for 1-2 hours until TLC shows the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM several times to remove residual acid. If HCl was used, the hydrochloride salt is typically obtained.

-

The resulting salt can be used directly or neutralized with a base and purified if necessary.

Rationale: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable to the basic conditions of the Williamson ether synthesis but is easily removed under acidic conditions, making it an ideal choice for this synthetic sequence.

Data Presentation and SAR Interpretation

Once a library of derivatives has been synthesized, purified, and characterized, they are subjected to biological assays to determine their activity (e.g., IC₅₀, EC₅₀, Ki). The results should be organized into a table to facilitate the identification of trends.

Case Study Example: SAR of (p-O-sulfamoyl)-N-alkanoyl Tyramines as Estrone Sulfatase Inhibitors.[8]

A study investigating a series of N-acyl tyramine analogs as estrone sulfatase inhibitors revealed key structural requirements for activity.[8] The amide functionality was found to be crucial for potent inhibition.[8]

| Compound ID | R Group (Acyl Chain) | Modification of Amide Linker | IC₅₀ (nM) | SAR Interpretation |

| 1 | -CO(CH₂)₁₁CH₃ | Amide (Reference) | 61.3 | Potent inhibition observed with a long alkyl chain on the amide.[8] |

| 2 | -(CH₂)₁₂CH₃ | Keto | ~490 | Replacing the amide NH with a CH₂ (keto analog) reduces potency ~8-fold, suggesting the N-H may be a key H-bond donor.[8] |

| 3 | -(CH₂)₁₂CH₃ | Hydroxy | ~735 | Replacing the amide C=O with a CH(OH) (hydroxy analog) reduces potency ~12-fold, indicating the carbonyl may be an important H-bond acceptor.[8] |

| 4 | -(CH₂)₁₂CH₃ | Ester | ~920 | Replacing the amide NH with an Oxygen (ester analog) reduces potency ~15-fold.[8] |

| 5 | -(CH₂)₁₃CH₃ | Alkyl | >20,000 | Complete removal of the polar amide linker (alkyl analog) results in a total loss of activity, confirming the essential role of the hydrogen-bonding groups in this position.[8] |

Data adapted from Li, P. K., & Pillai, R. (1997).[8]

This example clearly demonstrates how systematic modification of a single functional group provides critical insight into the molecular interactions between the ligand and its target enzyme, guiding future drug design efforts.

Conclusion

The tyramine scaffold provides a fertile ground for the development of novel bioactive compounds. Through systematic chemical modifications targeting the amine, phenolic, and aromatic functionalities, researchers can generate diverse chemical libraries. The application of robust synthetic protocols, such as N-acylation, reductive amination, and protected O-alkylation, coupled with a rigorous cycle of purification, characterization, and biological testing, enables the elucidation of detailed structure-activity relationships. This knowledge is fundamental to the rational design of potent and selective therapeutic agents.

References

-

Smith, A. D. (n.d.). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. PubMed. Retrieved February 6, 2026, from [Link]

-

Pizzuti, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]

-

Snead, D. R., & Booker, S. J. (2013). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the tyramine derivative (6) for use in the first amide coupling approach. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Durden, D. A., & Philips, S. R. (1980). N-Acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian Journal of Biochemistry. Available at: [Link]

-

Katritzky, A. R., et al. (2003). A conventional new procedure for N-acylation of unprotected amino acids. Arkivoc. Available at: [Link]

-

Bio-Synthesis Inc. (2014). Amino Acid Analysis of Tyramine. Bio-Synthesis. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Tyramine. Wikipedia. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). A new method for preparing tyramine. Google Patents.

-

Wikipedia. (n.d.). Amino acid. Wikipedia. Retrieved February 6, 2026, from [Link]

-

Molbank. (2024). N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Exploring Tyramine's Role in the Formation of Supramolecular Adducts with Nonsteroidal Anti‐Inflammatory Drugs. ResearchGate. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2018). The production of tyramine: Via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. ResearchGate. Available at: [Link]

-

Foye, W. O. (2022). Biochemistry, Tyramine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

ResearchGate. (n.d.). Tyramine-pectin synthesis via periodate oxidation and reductive amination. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Luxembourg Bio Technologies. (n.d.). Precise tailoring of tyramine-based hyaluronan hydrogel properties using DMTMM conjugation. Retrieved February 6, 2026, from [Link]

-

Bour, C., et al. (2022). Dietary Phenolic Compounds Interfere with the Fate of Hydrogen Peroxide in Human Adipose Tissue but Do Not Directly Inhibit Primary Amine Oxidase Activity. Antioxidants. Available at: [Link]

-

Li, P. K., & Pillai, R. (1997). Structure-activity relationship studies of the amide functionality in (p-O-sulfamoyl)-N-alkanoyl tyramines as estrone sulfatase inhibitors. Steroids. Available at: [Link]

Sources

- 1. Amino Acid Analysis of Tyramine [biosyn.com]

- 2. Tyramine - Wikipedia [en.wikipedia.org]

- 3. N-(4-Methoxyphenethyl)-2-propylpentanamide | MDPI [mdpi.com]

- 5. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of the amide functionality in (p-O-sulfamoyl)-N-alkanoyl tyramines as estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Isoquinoline Alkaloids using 4-(2-Aminoethyl)phenol (Tyramine)

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of isoquinoline alkaloids. It addresses the specific challenges and protocols for using 4-(2-Aminoethyl)phenol (Tyramine) as a starting material, distinguishing it from the more commonly discussed dopamine pathway.

Abstract